molecular formula C18H17N5O4S B2572570 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2310145-88-9

3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Katalognummer: B2572570
CAS-Nummer: 2310145-88-9
Molekulargewicht: 399.43
InChI-Schlüssel: GIVFKSZZIUJUQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a benzoxazole sulfonamide derivative characterized by a 1,3-benzoxazole core substituted with a methyl group at position 3, a sulfonamide group at position 5, and a branched ethyl linker bearing phenyl and 1,2,3-triazole moieties. Benzoxazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and central nervous system (CNS)-targeting activities .

Eigenschaften

IUPAC Name

3-methyl-2-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-11-14(7-8-17(16)27-18(22)24)28(25,26)21-15(12-23-19-9-10-20-23)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVFKSZZIUJUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the triazole moiety through a cycloaddition reaction. The sulfonamide group is then introduced via sulfonation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole structure exhibit significant antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have been reported to show effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The incorporation of sulfonamide groups further enhances these activities by improving solubility and bioavailability.

Anticancer Activity

Triazole-containing compounds have also been investigated for their anticancer properties. Studies suggest that they may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. Research has highlighted the role of triazole derivatives in reducing inflammatory markers in vitro and in vivo. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Therapeutic Uses

Given its biological activities, 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide could be explored for various therapeutic applications:

Infectious Diseases

Due to its antimicrobial properties, this compound could serve as a lead molecule for developing new antibiotics or antifungal agents targeting resistant strains .

Cancer Therapy

The potential anticancer effects suggest that this compound could be developed into a therapeutic agent for treating various cancers. Further studies on its efficacy and safety profile are essential for clinical development.

Chronic Inflammatory Conditions

Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Several studies have documented the synthesis and evaluation of similar triazole-based compounds:

StudyCompoundActivityFindings
Triazole derivative AAntimicrobialEffective against Klebsiella pneumoniae
Triazole derivative BAnticancerInduced apoptosis in breast cancer cells
Triazole derivative CAnti-inflammatoryReduced TNF-alpha levels in animal models

These studies collectively underline the potential of triazole-containing compounds as versatile agents in drug development.

Wirkmechanismus

The mechanism of action of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring might play a role in binding to metal ions or other biomolecules, while the sulfonamide group could interact with proteins or other cellular components.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide-Linked Benzoxazole Derivatives

  • N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide ():
    • Structural Differences : Replaces the phenyl-triazole ethyl group with furyl and thienyl substituents.
    • Functional Impact : The furyl and thienyl heterocycles may alter electronic properties and binding affinity compared to the triazole in the target compound. Thienyl’s sulfur atom could enhance lipophilicity .

Benzimidazole Sulfonamides

  • N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (): Core Difference: Benzoxazole replaced with benzimidazole, introducing an additional nitrogen atom.

Cytotoxicity and Substituent Effects

  • Azaaromatic Substituents ():
    • Five-membered azaaromatic rings (e.g., pyrrole) increase cytotoxicity compared to six-membered rings (e.g., pyridine). The target compound’s 1,2,3-triazole (five-membered) may confer higher cytotoxicity than pyridyl analogues .
    • Nitrogen Position : Proximity of nitrogen to the benzoxazole core enhances toxicity. The triazole’s nitrogen atoms at positions 1 and 2 may optimize this effect .

Antimicrobial and Anticancer Potential

  • 2-N-Phenyl Substituted Benzoxazoles ():
    • Derivatives with electron-withdrawing groups (e.g., nitro, halogens) show enhanced antimicrobial activity. The target compound’s sulfonamide and triazole groups may similarly improve activity via electronic effects .
  • Benzoxazole-Antibiotic Conjugates ():
    • Conjugates with pyrrolo-benzoxazole exhibit potent antiproliferative activity. The target’s triazole could mimic such activity by stabilizing interactions with DNA or enzyme targets .

Comparative Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Benzoxazole 5-sulfonamide; 3-methyl; N-[1-phenyl-2-(1,2,3-triazol-2-yl)ethyl] Anticancer, CNS modulation (inferred)
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole 5-sulfonamide; 3-methyl; furyl, thienyl Antimicrobial (predicted)
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide Benzimidazole 5-sulfonamide; 1,3-dimethyl; 4-methoxy CNS-targeting (hypothesized)

Table 2: Cytotoxicity Trends in Azaaromatic Derivatives (Adapted from )

Substituent Type Example Compound IC₅₀ (μM) Key Structural Feature
Five-membered ring H-Box(Pyrrol)-OMe (23) 12.4 Pyrrole adjacent to benzoxazole
Six-membered ring H-Box(4Py)-OMe (26) 34.7 Pyridine nitrogen distal to benzoxazole
Extended azaaromatic Quinolinyl derivative (28) 8.2 Quinoline with proximal nitrogen
Target Compound *Pending Triazole with adjacent nitrogen atoms

Biologische Aktivität

The compound 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a novel sulfonamide derivative with potential biological activity. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the benzoxazole ring and the incorporation of the triazole moiety through cycloaddition reactions. For instance, a classical method involves a 1,3-dipolar cycloaddition between propargyl-substituted dihydroisoindolin and aryl azides to form the desired triazole derivatives .

Anticancer Activity

Recent studies have shown that compounds similar to 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exhibit significant anticancer properties. For example, derivatives tested against various cancer cell lines demonstrated cytotoxic effects, with some compounds showing IC50 values in the low micromolar range against specific cancer types .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of DNA synthesis : By interfering with folate metabolism.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from proliferating effectively.

Case Studies

Several case studies have highlighted the efficacy of similar sulfonamide derivatives in preclinical models:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxicity of synthesized triazole-containing sulfonamides.
    • Methodology : Compounds were tested against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).
    • Results : Some derivatives exhibited promising activity against leukemia and breast cancer cell lines with notable selectivity indices .
  • Mechanistic Insights :
    • Research Focus : Understanding the cellular pathways affected by these compounds.
    • Findings : The compounds were found to modulate key signaling pathways involved in cell survival and proliferation, including MAPK and PI3K/Akt pathways .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can be influenced by various structural features:

Structural FeatureInfluence on Activity
Triazole SubstitutionEnhances anticancer potency
Benzoxazole RingContributes to bioactivity through interaction with target proteins
Sulfonamide GroupImportant for solubility and pharmacokinetics

Q & A

Q. Key Data :

ParameterOptimal ConditionYield Range
Solvent (Cyclization)DMF65–75%
Catalyst (CuAAC)CuSO₄·5H₂O/Na Ascorbate70–85%
Reaction Time (CuAAC)12–18 hours-

Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Assign peaks for the benzoxazole (δ 6.8–7.5 ppm for aromatic protons), triazole (δ 7.8–8.2 ppm), and sulfonamide (δ 3.1–3.3 ppm for CH₂ groups).
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1250 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) groups.
  • Elemental Analysis : Validate C, H, N, S content (deviation <0.3% from theoretical values).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) .

Advanced Question: How can researchers address regioselectivity challenges during triazole ring formation in this compound?

Answer:
Regioselectivity in CuAAC reactions typically favors 1,4-disubstituted triazoles. To confirm regiochemistry:

  • Single-Crystal X-ray Diffraction : Resolve the triazole substitution pattern.
  • NOESY NMR : Detect spatial proximity between triazole protons and adjacent groups.
  • Alternative Catalysts : Test ruthenium catalysts (e.g., RuAAC) for 1,5-regioselectivity, though CuAAC is standard for 1,4-selectivity in this scaffold .

Advanced Question: What methodologies are recommended for improving solubility and formulation stability in biological assays?

Answer:

  • Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media with surfactants (e.g., 0.1% Tween-80).
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies.
  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Variable Substituents : Modify the phenyl (e.g., electron-withdrawing groups) or triazole (e.g., alkyl vs. aryl substituents) moieties.
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition or antimicrobial activity).
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., dihydrofolate reductase) .

Q. Example SAR Table :

Substituent (R)Enzyme Inhibition (IC₅₀, µM)LogP
-H12.52.1
-NO₂5.81.8
-OCH₃8.32.4

Advanced Question: What computational approaches are suitable for elucidating the binding mode of this compound with biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with active sites (e.g., hydrogen bonds with sulfonamide groups).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energies .

Advanced Question: How should researchers investigate pH-dependent stability in physiological environments?

Answer:

  • Buffered Solutions : Incubate the compound in PBS (pH 4.0, 7.4, 9.0) at 37°C.
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed benzoxazole or sulfonamide).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Ref for sulfonamide stability protocols.

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Assay Standardization : Use CLSI guidelines for MIC determination and MTT assays for cytotoxicity.
  • Metabolite Profiling : Identify active metabolites via LC-MS in cell lysates.
  • Target Validation : Knock out putative targets (e.g., CRISPR/Cas9) to confirm mechanism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.